Ethyl barium sulfate

Description

Contextualization within Barium Chemistry and Sulfate (B86663) Ester Salts

Barium, a chemical element with the symbol Ba and atomic number 56, is a member of the alkaline earth metals, located in Group 2 of the periodic table. britannica.comunifr.chbritannica.com As an alkaline earth metal, barium readily loses its two outermost s-electrons to form a stable divalent cation, Ba²⁺. britannica.combritannica.com This characteristic dictates much of its chemical behavior, leading to the formation of predominantly ionic compounds. britannica.combritannica.com

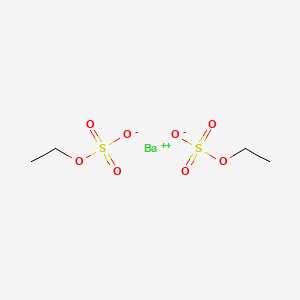

Sulfate ester salts are compounds derived from sulfuric acid where at least one hydroxyl group has been esterified with an alcohol, forming an alkyl sulfate moiety. americanelements.comthegoodscentscompany.comwikipedia.org Ethyl sulfate, specifically, refers to the anion derived from ethyl sulfuric acid (CH₃CH₂OSO₃H), which is also known as sulfuric acid monoethyl ester. drugfuture.comwikipedia.org Consequently, "Ethyl barium sulfate" is understood to be the barium salt of ethyl sulfuric acid, with the chemical formula Ba(OSO₃CH₂CH₃)₂. drugfuture.comontosight.aichemsrc.comnih.govguidechem.comguidechem.com This compound can be classified within the broader categories of alkaline earth metal organic salts or barium sulfate ester salts, reflecting its ionic nature and the presence of an organic ester group linked to a sulfate anion. americanelements.comthegoodscentscompany.comontosight.ai

Foundational Chemical Principles Governing Barium-Sulfate Ester Interactions

The chemical interactions within this compound are primarily governed by the electrostatic attraction between the divalent barium cation (Ba²⁺) and the ethyl sulfate anions (CH₃CH₂OSO₃⁻). britannica.combritannica.com The ethyl sulfate anion itself is derived from ethyl sulfuric acid, a substance noted for its corrosive properties. drugfuture.com As a barium salt, this compound is expected to exhibit chemical characteristics typical of barium compounds. ontosight.ai Soluble barium salts, in general, are known for their potential toxicity due to the release of Ba²⁺ ions. ontosight.ainih.gov

Specific properties reported for barium ethyl sulfate include its form as a dihydrate, often appearing as lustrous leaflets. drugfuture.com It is described as being freely soluble in water and slightly soluble in alcohol. drugfuture.com A notable characteristic is its lack of precipitation when exposed to sulfuric acid or other sulfate salts, a property that distinguishes it from some other barium compounds. drugfuture.com The strong ionic interaction between barium cations and sulfonate anions is a fundamental principle utilized in the construction of advanced porous materials, highlighting the significant electrostatic forces at play. chinesechemsoc.org

Overview of Chemical Interest in Alkaline Earth Metal Organic Salts

Alkaline earth metal organic salts, including those of barium, are compounds of considerable interest in various fields of chemistry and materials science. ontosight.aiontosight.ai These compounds frequently serve as intermediates in the synthesis of complex organic molecules, finding applications in the production of pharmaceuticals and agrochemicals. ontosight.ai The amphiphilic nature of certain organic sulfonate salts, such as those with long alkyl chains, makes them useful as surfactants and detergents. ontosight.ai Furthermore, these salts can be incorporated into lubricants, used in the formation of lyotropic liquid crystals with unique optical properties, and employed as additives in petroleum products to enhance stability and performance. ontosight.ai

More recently, alkaline earth metal-organic frameworks (MOFs) utilizing sulfonate ligands, including those derived from barium, have been synthesized. chinesechemsoc.orgrsc.org These materials exhibit diverse structural characteristics and have shown promise in applications such as proton conduction and selective gas separation, demonstrating the utility of barium in constructing advanced porous architectures. chinesechemsoc.orgrsc.org The fundamental study of barium's complexation chemistry, alongside that of strontium and radium, provides insights into the behavior of heavy alkaline earth cations and their potential roles in catalysis and other chemical processes. nih.govacs.org

Data Tables

Table 1: Key Properties of Ethyl Sulfate and its Barium Salt

| Property | Ethyl Sulfate (Sulfuric Acid Monoethyl Ester) | Barium Ethyl Sulfate (Barium ethylsulfate) |

| CAS Registry Number | 540-82-9 | 6509-22-4 |

| IUPAC Name | Sulfuric acid monoethyl ester | Barium(2+);ethyl sulfate |

| Molecular Formula | C₂H₆O₄S | C₄H₁₀BaO₈S₂ |

| Molecular Weight | 126.13 g/mol | 387.57 g/mol |

| Percent Composition | C 19.04%, H 4.79%, O 50.74%, S 25.42% | C 12.40%, H 2.60%, Ba 35.43%, O 33.03%, S 16.55% |

| Physical State | Corrosive (acid) | Dihydrate, lustrous leaflets |

| Solubility | Corrosive | Freely soluble in water; slightly sol in alcohol |

| Precipitation Behavior | Not applicable | Not pptd by H₂SO₄ or sulfates |

Structure

3D Structure of Parent

Properties

IUPAC Name |

barium(2+);ethyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6O4S.Ba/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEAGQRGUJFFPG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Ba+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BaO8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6509-22-4 | |

| Record name | Barium diethyl bis(sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium diethyl bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies for Barium Ethyl Sulfate

Precursor Synthesis and Derivatization Routes for Ethyl Hydrogen Sulfate (B86663)

Ethyl hydrogen sulfate (C₂H₆O₄S), also known as ethyl sulfate or sulfovinic acid, serves as a critical intermediate in the synthesis of barium ethyl sulfate. Its preparation commonly involves the reaction between ethanol (B145695) and sulfuric acid. This esterification process is exothermic and requires careful temperature management, typically maintained below 140 °C, to prevent the formation of undesired byproducts such as diethyl ether or the decomposition of the product into ethylene (B1197577) and sulfuric acid wikipedia.org. The fundamental reaction can be depicted as:

CH₃CH₂OH + H₂SO₄ → CH₃CH₂OSO₃H + H₂O

An alternative method for synthesizing ethyl hydrogen sulfate utilizes sulfur trioxide in conjunction with ethanol, often in the presence of a catalyst such as sodium sulfate, potassium sulfate, or ammonium (B1175870) sulfate. This approach is noted for its ability to produce high-purity ethyl hydrogen sulfate by circumventing the generation of water during the reaction google.com.

The subsequent derivatization of ethyl hydrogen sulfate into barium ethyl sulfate typically involves reacting the ethyl hydrogen sulfate, or its corresponding salts, with a soluble barium compound, such as barium chloride or barium hydroxide (B78521) sciencemadness.orgresearchgate.net. For instance, treating a warm solution of barium hydroxide (baryta-water) with ethyl sulfate results in the formation of barium ethyl sulfate and alcohol sciencemadness.org.

Controlled Precipitation and Crystallization Techniques

The formation of barium ethyl sulfate frequently occurs through a precipitation process from an aqueous or mixed-solvent solution. The precise control over the conditions of this precipitation is paramount for dictating the resulting product's morphology and particle size.

The choice of solvent system significantly influences the precipitation and crystallization behavior of barium ethyl sulfate. Studies involving analogous barium compounds, such as barium sulfate, have demonstrated that the employment of mixed solvent systems, including ethanol-water mixtures, can lead to notable alterations in particle size and morphology when contrasted with precipitation in pure water mdpi.comresearchgate.net. For example, research indicated that using a 20% ethanol-in-water solution reduced the particle size of barium sulfate from approximately 70 nm to 20 nm mdpi.com. The polarity and dielectric constants inherent to the solvent system play a role in modulating intermolecular interactions, thereby affecting the kinetics of precipitation and the subsequent crystal growth mdpi.com. The strategic addition of anti-solvents can also be employed to initiate or regulate precipitation, thereby influencing the crystal habit and the distribution of particle sizes mdpi.com.

While specific literature detailing templated synthesis for barium ethyl sulfate is not extensively documented, research on related barium compounds, particularly barium sulfate, highlights the efficacy of templating agents in controlling morphology. For instance, the use of polymers such as polyacrylic acid and polyvinyl sulfonic acid, alongside chelating agents like ethylenediaminetetraacetic acid (EDTA), has been shown to effectively control the size and morphology of barium sulfate crystals researchgate.netscirp.orgscience.gov. These agents function by adsorbing onto the surfaces of growing crystals, thereby influencing nucleation and growth pathways and potentially leading to the formation of specific crystal habits, such as spherical particles or needle-like structures researchgate.netrsc.orgsapub.org.

Solid-State Reaction Pathways and Mechanochemical Approaches

Mechanochemical synthesis, which relies on high-energy ball milling to drive solid-state reactions, represents a potential avenue for the synthesis of barium ethyl sulfate. This technique leverages mechanical energy to induce chemical transformations, facilitating the formation of new materials. Although detailed studies specifically on barium ethyl sulfate using this method are limited, mechanochemical synthesis is a recognized technique for producing a variety of advanced ceramic materials and nanoparticles mdpi.commostwiedzy.pl. The process involves repeated particle deformation, welding, and fracture, which promotes chemical modifications at interfacial regions mdpi.com. This approach could theoretically be applied to the synthesis of barium ethyl sulfate by milling solid precursors, such as barium carbonate or hydroxide, with ethyl sulfate salts or ethyl hydrogen sulfate.

Kinetic and Thermodynamic Aspects of Formation Reactions

The kinetics governing the precipitation of barium sulfate, which shares fundamental principles with the formation of barium ethyl sulfate, are influenced by various factors including supersaturation levels, mixing ratios, and the composition of the solvent system mdpi.comresearchgate.netwhiterose.ac.uk. Supersaturation serves as the primary thermodynamic driving force for the nucleation and subsequent growth of crystals mdpi.com. The induction time and the rate of precipitation can exhibit considerable variation depending on these parameters mdpi.com. Thermodynamic considerations are intrinsically linked to the solubility product (Ksp) of barium sulfate, which defines the equilibrium state between dissolved ions and the solid phase mdpi.com. Although specific kinetic and thermodynamic data pertaining to the formation of barium ethyl sulfate are not as extensively reported as those for barium sulfate, the general principles of precipitation kinetics and thermodynamics remain applicable. The standard enthalpy of formation, a crucial thermodynamic parameter, quantifies the energy change associated with the formation of a compound from its constituent elements in their standard states wikipedia.org.

Structural Elucidation and Advanced Characterization of Barium Ethyl Sulfate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Conformation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides crucial information about the molecular structure by identifying the functional groups present and their vibrational modes. These techniques are sensitive to the chemical environment and bonding within the molecule.

Spectral Band Assignment and Correlation with Molecular Structure

The ethyl sulfate (B86663) anion (CH₃CH₂OSO₃⁻) possesses characteristic vibrational modes associated with its ethyl group and the sulfate moiety. Studies on various ethyl sulfate salts and related compounds offer insights into these assignments.

Sulfate Group (SO₄²⁻): The sulfate group exhibits strong absorption bands in both IR and Raman spectra. Typical assignments for the sulfate ion, observed in barium sulfate (BaSO₄) and in related ethyl sulfate compounds, include:

S-O Stretching (Antisymmetric, ν₃): Often appears as strong bands in the region of 1080–1215 cm⁻¹ in IR and Raman spectra. rsc.orghmdb.caacs.orgchemicalbook.com

S-O Stretching (Symmetric, ν₁): Typically observed as a strong Raman band around 981–987 cm⁻¹. rsc.orghmdb.caacs.orgchemicalbook.com

O-S-O Bending (Deformation, ν₄): Manifests as bands in the fingerprint region, often around 608–644 cm⁻¹ for both IR and Raman. rsc.orghmdb.cachemicalbook.com

S-O Stretching (Symmetric, ν₂): Can be observed in Raman spectra around 454–461 cm⁻¹. acs.org

Ethyl Group (CH₃CH₂–): The ethyl group contributes characteristic C-H stretching and bending vibrations.

C-H Stretching: Bands in the region of 2800–3000 cm⁻¹ are typical for the methylene (B1212753) (CH₂) and methyl (CH₃) groups. nih.govnih.govnih.govresearchgate.net

C-H Bending: Observed in the fingerprint region, these bands provide further structural confirmation. guidechem.com

The presence of barium (Ba²⁺) might influence the precise positions and intensities of these bands due to electrostatic interactions and potential coordination effects, although direct evidence for this in barium ethyl sulfate is scarce. Studies on ethyl ethanoate adsorbed on barium sulfate show specific bands attributed to liganding interactions with Ba²⁺ sites, indicating the cation's influence. rsc.orgaps.org

Table 1: Characteristic Vibrational Bands of Ethyl Sulfate Anion and Barium Sulfate

| Vibration Type | Assignment (Approx. cm⁻¹) | Technique | Reference(s) |

| S-O Stretching (Antisymmetric) | 1080–1215 | IR, Raman | rsc.orghmdb.caacs.orgchemicalbook.com |

| S-O Stretching (Symmetric) | 981–987 | Raman | rsc.orghmdb.caacs.orgchemicalbook.com |

| O-S-O Bending (Deformation) | 608–644 | IR, Raman | rsc.orghmdb.cachemicalbook.com |

| S-O Stretching (Symmetric) | 454–461 | Raman | acs.org |

| C-H Stretching | 2800–3000 | IR, Raman | nih.govnih.govnih.govresearchgate.net |

| C-C-O Deformation | ~345 | Raman | guidechem.com |

Temperature-Dependent Vibrational Spectroscopy for Phase Transitions

Temperature-dependent vibrational spectroscopy is a powerful tool for identifying phase transitions in crystalline solids. Changes in the spectral band positions, intensities, and splitting patterns can indicate alterations in the crystal lattice symmetry, molecular conformation, or hydrogen bonding networks as temperature varies. For barium ethyl sulfate, such studies would involve monitoring its IR or Raman spectra across a range of temperatures. While specific data for barium ethyl sulfate is not readily found, studies on other ionic compounds, such as [(C₂H₅)₄N]FeCl₄, have demonstrated how temperature-induced reorientations of ethyl groups can be observed in Raman spectra, correlating with phase transitions. lookchem.comqucosa.de These investigations typically reveal shifts or the appearance/disappearance of bands associated with specific molecular motions that become active or inactive upon changing temperature, providing insights into the solid-state dynamics and structural rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Ligand Characterization

NMR spectroscopy is indispensable for determining the structure and purity of organic molecules and their salts by providing detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

Solution-State NMR for Purity and Stoichiometry

In solution, the ethyl sulfate anion exhibits distinct signals for its ethyl group. These signals can be used to confirm the presence of the anion and assess the purity and stoichiometry of the barium ethyl sulfate salt.

¹H NMR: The ethyl group (CH₃CH₂–) typically shows two main signals:

Methyl Group (CH₃): A triplet, integrating for three protons, usually appears in the region of 1.3–1.5 ppm, due to coupling with the adjacent methylene group. chemicalbook.comnih.govnih.govnih.govspectrabase.com

Methylene Group (CH₂): A quartet, integrating for two protons, is observed around 4.0–4.2 ppm, arising from coupling with the methyl group. chemicalbook.comnih.govnih.govnih.govspectrabase.com The presence of these characteristic signals confirms the ethyl sulfate anion. The integration ratio of the triplet to the quartet should ideally be 3:2, indicating the correct stoichiometry of the ethyl group.

¹³C NMR: The ethyl group provides two distinct carbon signals:

Methyl Carbon (CH₃): Typically appears around 15–18 ppm. nih.govnih.govspectrabase.com

Methylene Carbon (CH₂): Observed further downfield, around 60–65 ppm, due to its attachment to the electronegative oxygen atom of the sulfate group. nih.govnih.govspectrabase.com

While direct ¹H and ¹³C NMR data specifically for barium ethyl sulfate in solution is not extensively published, these assignments for the ethyl sulfate anion are well-established in studies involving related ionic liquids and salts. chemicalbook.comnih.govnih.govnih.govspectrabase.com

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Ethyl Sulfate Anion

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Integration | Reference(s) |

| ¹H | CH₃ | 1.3–1.5 | Triplet | 3H | chemicalbook.comnih.govnih.govnih.govspectrabase.com |

| ¹H | CH₂ | 4.0–4.2 | Quartet | 2H | chemicalbook.comnih.govnih.govnih.govspectrabase.com |

| ¹³C | CH₃ | 15–18 | – | – | nih.govnih.govspectrabase.com |

| ¹³C | CH₂ | 60–65 | – | – | nih.govnih.govspectrabase.com |

Solid-State NMR for Local Environments and Dynamics

Solid-state NMR techniques, such as Magic Angle Spinning (MAS) NMR, are employed to investigate the structural and dynamic properties of solid materials. These methods can reveal information about the local environment of nuclei, molecular mobility, and phase transitions in the solid state. For barium ethyl sulfate, solid-state ¹H and ¹³C NMR could provide insights into the coordination of the ethyl sulfate anion around the barium cation and any conformational dynamics of the ethyl group in the crystalline lattice. While specific solid-state NMR studies on barium ethyl sulfate were not found in the literature search, the general principles involve analyzing chemical shift anisotropies, dipolar couplings, and relaxation times to understand these properties. acs.orgmst.edunih.gov

Mass Spectrometry for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and identifying fragmentation patterns of compounds, thereby confirming their molecular integrity. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (LC-ESI-MS/MS) is commonly used for analyzing polar and ionic species like ethyl sulfate.

Studies on the detection of ethyl sulfate as an ethanol (B145695) metabolite in biological samples have provided key mass spectrometric data. These analyses typically focus on the ethyl sulfate anion.

Ethyl Sulfate Anion (CH₃CH₂OSO₃⁻):

Precursor Ion: In negative ion mode ESI-MS, the deprotonated ethyl sulfate anion ([M-H]⁻) is observed at m/z 125. nih.govnih.govresearchgate.netresearchgate.netacs.orglcms.cz

Product Ions: Fragmentation often yields ions corresponding to the sulfate moiety, such as [HSO₄]⁻ at m/z 97 and [SO₃]⁻ at m/z 80. nih.govnih.govresearchgate.netresearchgate.netacs.orglcms.cz

Deuterated Standards: For quantitative analysis, deuterated standards (e.g., D₅-EtS) show corresponding ions, such as [M-D]⁻ at m/z 130 and product ions like [DSO₄]⁻ at m/z 98. nih.govresearchgate.netresearchgate.netacs.org

Direct mass spectrometric data for the intact barium ethyl sulfate salt (Ba(CH₃CH₂OSO₃)₂) or specific fragmentation patterns related to the barium cation are not widely reported in the literature. The MS analyses found primarily focus on the ethyl sulfate anion itself.

Table 3: Key Mass Spectrometry Fragments for the Ethyl Sulfate Anion

| Ion Species | m/z Value | Description | Reference(s) |

| [M-H]⁻ | 125 | Deprotonated ethyl sulfate anion | nih.govnih.govresearchgate.netresearchgate.netacs.orglcms.cz |

| [HSO₄]⁻ | 97 | Sulfate fragment | nih.govnih.govresearchgate.netresearchgate.netacs.orglcms.cz |

| [SO₃]⁻ | 80 | Sulfite fragment | nih.govnih.govresearchgate.netresearchgate.netacs.orglcms.cz |

| [M-D]⁻ (D₅-EtS) | 130 | Deprotonated deuterated ethyl sulfate anion | nih.govresearchgate.netresearchgate.netacs.org |

| [DSO₄]⁻ (D₅-EtS) | 98 | Deuterated sulfate fragment | nih.govresearchgate.netresearchgate.netacs.org |

Compound List

Barium ethyl sulfate

Ethyl sulfate anion

Barium sulfate

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that can identify elemental composition and chemical states of elements within a material. It operates by irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons from the atom's core levels. The kinetic energy of these emitted electrons is measured, which, when combined with the known X-ray energy and spectrometer work function, allows for the determination of the electron's binding energy (BE). Each element has a unique set of binding energies for its core electrons, enabling elemental identification. Furthermore, subtle shifts in these binding energies, known as chemical shifts, provide crucial information about the oxidation state and chemical environment of the atom within the compound nasa.govcardiff.ac.ukscivisionpub.com. XPS is particularly valuable for analyzing the outermost few nanometers of a material's surface, making it ideal for understanding surface chemistry and composition cardiff.ac.ukresearchgate.net.

The application of XPS to barium ethyl sulfate would involve analyzing the core-level spectra of its constituent elements: barium (Ba), sulfur (S), carbon (C), and oxygen (O). Based on the known XPS signatures of these elements in similar chemical environments, specific spectral features would be expected.

Barium (Ba): Barium is typically found in a +2 oxidation state in its compounds thermofisher.cn. The XPS spectrum would exhibit characteristic peaks for the Ba 3d core levels, specifically the Ba 3d₅/₂ and Ba 3d₃/₂ spin-orbit components. In barium sulfate (BaSO₄) and other barium oxides or salts, the Ba 3d₅/₂ binding energy is generally observed in the range of 778-780 eV thermofisher.cncerist.dzresearchgate.net. The spin-orbit splitting for Ba 3d is approximately 15.3-15.4 eV thermofisher.cn. The presence of these peaks at characteristic binding energies would confirm the presence of barium and its typical +2 oxidation state.

Sulfur (S): Sulfur in the sulfate (SO₄²⁻) group is in a +6 oxidation state. The XPS spectrum would show the S 2p core levels, which appear as a doublet due to spin-orbit splitting (S 2p₃/₂ and S 2p₁/₂). For sulfate species, the S 2p₃/₂ binding energy is typically found around 168-170 eV cardiff.ac.ukcerist.dz. The presence of sulfur at this binding energy would strongly indicate its incorporation into a sulfate moiety within the ethyl barium sulfate structure.

Carbon (C): The ethyl group (-CH₂-CH₃) will contribute carbon signals to the XPS spectrum, primarily observed in the C 1s region. The C 1s spectrum typically shows a main peak for aliphatic carbon (C-C and C-H bonds) around 284.6-285 eV nasa.govscivisionpub.com. Given the ethyl sulfate structure (CH₃CH₂-O-SO₃⁻), the carbon atom directly bonded to the oxygen of the sulfate group (C-O) would also be present. This C-O bond typically appears at a slightly higher binding energy, around 286-287 eV cardiff.ac.ukscivisionpub.commdpi.com. Deconvolution of the C 1s peak would allow for the differentiation and quantification of these different carbon environments, providing insights into the structure of the ethyl group and its attachment.

Oxygen (O): Oxygen atoms are present in both the sulfate group (O-S) and potentially in the linkage between the ethyl group and the sulfate (C-O). The O 1s spectrum would likely show peaks corresponding to these different oxygen environments. Oxygen in sulfate groups (O-S) is generally observed around 531-532 eV scivisionpub.comcerist.dz. Oxygen atoms involved in C-O bonds might appear at slightly different binding energies, depending on the specific chemical environment.

By analyzing the binding energies, peak shapes, and relative intensities (atomic percentages) of these core-level signals, XPS can provide a comprehensive understanding of the surface elemental composition and the chemical states of barium, sulfur, carbon, and oxygen in barium ethyl sulfate. This data is crucial for confirming the compound's identity and assessing its surface purity and homogeneity.

Inferred XPS Data for Barium Ethyl Sulfate

The following table presents representative binding energies for the expected XPS signals of barium ethyl sulfate, based on data from similar compounds and general XPS principles. These values are typical and may vary slightly depending on the specific sample preparation and instrumental conditions.

| Element | Core Level | Binding Energy (eV) | Typical Assignment/Oxidation State | References (for similar compounds) |

| Barium | Ba 3d₅/₂ | 779.0 | Ba²⁺ | thermofisher.cncerist.dzresearchgate.net |

| Barium | Ba 3d₃/₂ | 794.3 | Ba²⁺ | thermofisher.cncerist.dzresearchgate.net |

| Sulfur | S 2p₃/₂ | 169.0 | S⁶⁺ (Sulfate) | cardiff.ac.ukcerist.dz |

| Carbon | C 1s | 285.0 | Aliphatic C-C, C-H (ethyl group) | nasa.govscivisionpub.com |

| Carbon | C 1s | 286.5 | C-O (ethyl sulfate linkage) | cardiff.ac.ukscivisionpub.commdpi.com |

| Oxygen | O 1s | 531.5 | O-S (sulfate group) | scivisionpub.comcerist.dz |

Detailed Research Findings:

A detailed XPS analysis of barium ethyl sulfate would involve acquiring survey spectra to identify all present elements and high-resolution spectra for each element of interest (Ba, S, C, O). The survey spectrum would reveal the presence of Ba, S, C, and O, along with any adventitious carbon contamination (typically seen as a strong C 1s peak around 284.6-285 eV nasa.gov).

High-resolution scans of the Ba 3d region would be deconvoluted to resolve the Ba 3d₅/₂ and Ba 3d₃/₂ peaks. The binding energies would be compared to established values for Ba²⁺, confirming the oxidation state of barium. The spin-orbit splitting and intensity ratio (3:2) would also be verified thermofisher.cn.

The S 2p spectrum would be analyzed for the characteristic doublet. The position of the S 2p₃/₂ peak would indicate the sulfur's oxidation state, with a value around 169 eV strongly suggesting a sulfate environment cardiff.ac.ukcerist.dz. If the sulfur were in a different oxidation state (e.g., sulfide (B99878) or sulfite), its binding energy would be significantly different.

The C 1s spectrum would likely require deconvolution to separate contributions from different carbon environments. The presence of a peak around 285 eV would confirm the aliphatic nature of the ethyl group, while a peak around 286.5 eV would indicate the carbon atom bonded to oxygen, as expected in the ethyl sulfate moiety cardiff.ac.ukscivisionpub.commdpi.com. The relative intensities of these carbon peaks would provide information about the structural integrity of the ethyl group.

The O 1s spectrum would primarily show a peak associated with the oxygen atoms in the sulfate group, typically around 531.5 eV scivisionpub.comcerist.dz. Any additional peaks in the O 1s spectrum could indicate other oxygen-containing species or surface hydroxyl groups, which would be important for understanding surface hydration or contamination.

Quantitative analysis would be performed by calculating the atomic percentages of each element based on their respective peak areas, corrected by their atomic sensitivity factors. These ratios would be compared to the theoretical stoichiometry of barium ethyl sulfate (Ba(C₂H₅OSO₃)₂) to assess the surface composition and identify any deviations or the presence of surface impurities. For instance, a surface elemental ratio close to Ba:S:C:O of 1:2:4:7 (ignoring hydrogen) would be expected for pure barium ethyl sulfate.

Chemical Reactivity and Solution Phase Behavior of Barium Ethyl Sulfate

Hydrolytic Pathways and Degradation Kinetics

The ethylsulfate anion (C₂H₅OSO₃⁻) is an ester of sulfuric acid, and like other esters, it is susceptible to hydrolysis. The rate and products of this hydrolysis are influenced by environmental factors such as pH and temperature.

Influence of pH and Temperature on Hydrolysis Rate

Esters, including ethyl sulfate (B86663), generally undergo hydrolysis more rapidly under acidic or basic conditions compared to neutral pH. viu.calibretexts.orglibretexts.org While specific kinetic data for barium ethylsulfate is scarce, the general trend for organic sulfates suggests that hydrolysis rates increase with both decreasing pH (acid catalysis) and increasing temperature. nih.gov The presence of the barium ion, a divalent cation, might also influence solution properties, but its direct impact on the hydrolysis kinetics of the ethylsulfate anion is not extensively documented for this specific compound.

Identification of Hydrolysis Products and Reaction Mechanisms

The hydrolysis of ethyl sulfate typically proceeds via nucleophilic attack by water on the ester linkage. Under acidic conditions, the reaction is often catalyzed by H₃O⁺ ions, leading to the formation of ethanol (B145695) and sulfuric acid. libretexts.org The general mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water, leading to cleavage of the C-O bond.

In the case of barium ethylsulfate, the dissociation of the salt in water would yield Ba²⁺ and C₂H₅OSO₃⁻ ions. The ethylsulfate anion would then undergo hydrolysis. The products would be barium ions, ethanol, and bisulfate or sulfate ions, depending on the pH. libretexts.orglibretexts.org

Complexation and Coordination Chemistry in Solution

Barium ions are known to form complexes with various ligands in solution. The ethylsulfate anion itself can act as a ligand, and its interaction with barium ions can be influenced by other species present in the solution.

Ligand Exchange Dynamics with Competing Anions or Solvents

In aqueous solutions, barium ions are typically hydrated, surrounded by water molecules. rsc.orgsavemyexams.com Other anions or solvent molecules can compete with the ethylsulfate anion for coordination sites around the barium ion. For instance, in solutions containing competing anions like chloride or sulfate, ligand exchange reactions can occur, where water molecules or ethylsulfate anions are replaced by these competing species. savemyexams.comsavemyexams.comlibretexts.org The dynamics of these ligand exchange processes are influenced by factors such as the nature of the ligands, their concentration, and the solvent environment. rsc.orgsavemyexams.comlibretexts.org Studies on other barium complexes, such as with ethylenediaminetetraacetic acid (EDTA), demonstrate that barium can form stable complexes, and the strength of these complexes is dependent on the ligand's chelating ability and solution conditions like pH. curtin.edu.auchalmers.se

Stability Constants of Barium-Ethyl Sulfate Complexes

Solvation Thermodynamics and Solvent Effects on Molecular Association

The behavior of barium ethylsulfate in solution is also influenced by solvation thermodynamics, which describes the energetic changes associated with dissolving the compound in a solvent. libretexts.orgresearchgate.net The solvation of barium ions involves interactions with solvent molecules, typically water, forming a hydration shell. rsc.orgsavemyexams.com The ethylsulfate anion also undergoes solvation.

The thermodynamics of solvation are affected by solvent properties, such as polarity and hydrogen-bonding capabilities. libretexts.orgresearchgate.net In mixed solvent systems, such as ethanol-water mixtures, the solvation thermodynamics can change significantly, influencing the solubility and association behavior of ionic compounds. researchgate.net For instance, studies on other barium salts in mixed solvents indicate that changes in dielectric constant and solvent composition can alter ion-solute interactions and potentially lead to ion association. researchgate.net The molecular association of barium ethylsulfate in solution would involve the interactions between Ba²⁺ cations and C₂H₅OSO₃⁻ anions, as well as interactions with solvent molecules. These associations can lead to the formation of ion pairs or larger aggregates, depending on the concentration and solvent properties. libretexts.org

Redox Chemistry and Electrochemical Response

Barium, as an alkaline earth metal, consistently exhibits a +2 oxidation state in its compounds, forming the Ba²⁺ ion. This stable, divalent state is a consequence of its electronic configuration, and barium is not readily involved in redox reactions under typical chemical conditions allen.inwikipedia.orglibretexts.orginchem.org. Consequently, barium ethyl sulfate, being a salt composed of Ba²⁺ cations and ethyl sulfate anions (CH₃CH₂OSO₃⁻), does not present significant redox activity originating from the barium cation.

The ethyl sulfate anion itself is an ester of sulfuric acid and is not generally considered a redox-active species in common chemical environments. While studies on the broader class of organosulfates have explored their reactivity, specific research detailing the redox chemistry or electrochemical response of the ethyl sulfate anion, or its barium salt, is not extensively documented in readily available literature. Searches for specific electrochemical behavior or redox potentials related to barium ethyl sulfate did not yield detailed research findings. Therefore, no data tables or specific research findings pertaining to the redox chemistry or electrochemical response of barium ethyl sulfate could be generated for this section.

Thermal Decomposition and Solid State Transformations of Barium Ethyl Sulfate

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

There is currently a lack of available scientific literature detailing the thermogravimetric analysis of ethyl barium sulfate (B86663). TGA is a crucial technique for determining the mass loss of a substance as a function of temperature, which helps in identifying the different stages of decomposition. For ethyl barium sulfate, this analysis would be expected to reveal a multi-stage decomposition process, likely beginning with the loss of the ethyl groups, followed by the decomposition of the sulfate moiety at higher temperatures. However, without experimental data, the precise temperature ranges and percentage of mass loss for each stage remain undetermined.

Differential Scanning Calorimetry (DSC) for Thermal Events and Phase Transitions

Specific differential scanning calorimetry data for this compound is not presently available in the public domain. DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, a DSC thermogram would be instrumental in identifying endothermic and exothermic events such as melting, crystallization, and decomposition, as well as any solid-state phase transitions. The temperatures and enthalpy changes associated with these events are critical for understanding the thermal stability and behavior of the compound.

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry or FTIR for Decomposition Products

Detailed studies on the gaseous products evolved during the thermal decomposition of this compound are not currently published. Evolved gas analysis, typically coupled with techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), is essential for identifying the chemical nature of the volatile species released as a compound is heated. It is hypothesized that the thermal decomposition of this compound would likely produce a mixture of gases, potentially including ethene, sulfur dioxide, sulfur trioxide, and possibly diethyl ether or other organic fragments. Definitive identification and quantification of these products would require dedicated experimental investigation.

High-Temperature X-ray Diffraction for Solid-State Phase Changes

There is no available research detailing high-temperature X-ray diffraction studies on this compound. This technique is vital for tracking changes in the crystalline structure of a material as it is heated. Such an analysis would reveal any temperature-induced phase transitions from one crystalline form to another, or the transformation into amorphous or new crystalline solid products upon decomposition.

Mechanistic Investigation of Thermal Degradation Pathways

A definitive, experimentally-verified mechanism for the thermal degradation of this compound has not been established in the available scientific literature. A mechanistic investigation would involve a combination of the aforementioned analytical techniques to propose a step-by-step pathway for the decomposition process. This would include the initial bond scissions, the formation of intermediates, and the subsequent reactions leading to the final solid and gaseous products. While theoretical pathways can be postulated based on the structure of this compound, they lack the necessary validation from empirical data.

Theoretical and Computational Chemistry of Barium Ethyl Sulfate

Quantum Chemical Calculations (DFT, Ab Initio) of Molecular and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the fundamental properties of molecules and ionic compounds at the electronic level. These methods allow for the determination of stable geometries, the analysis of chemical bonding, and the prediction of spectroscopic characteristics.

The ethyl sulfate (B86663) anion (C₂H₅SO₄⁻) is the organic component that dictates many of the compound's chemical properties. Quantum chemical calculations are essential for determining its most stable three-dimensional structure.

The geometry of the ethyl sulfate anion is characterized by a central sulfur atom tetrahedrally coordinated to four oxygen atoms. One oxygen atom serves as a bridge to the ethyl group (CH₃CH₂-). DFT calculations, often employing functionals like B3LYP, are used to optimize this geometry, minimizing the electronic energy to find the most stable arrangement of atoms. researchgate.net

Conformational analysis focuses on the rotation around the C-O and S-O single bonds. The ethyl group is not rigid and can rotate, leading to different conformers, primarily the anti (trans) and gauche conformations with respect to the C-C-O-S dihedral angle. The energy differences between these conformers are typically small, and computational studies can predict their relative stabilities and the energy barriers for interconversion. In many ionic liquid systems studied via DFT, the ethyl sulfate anion's geometry is optimized as a foundational step to understanding its interactions with cations. researchgate.net

Table 1: Predicted Geometric Parameters of the Ethyl Sulfate Anion Core Structure Note: These are representative values based on DFT calculations of related sulfate esters. Exact values would require specific calculations for the isolated or barium-paired anion.

| Parameter | Description | Predicted Value Range |

| S=O Bond Length | Length of the double bonds between sulfur and terminal oxygen atoms. | 1.45 - 1.50 Å |

| S-O(C) Bond Length | Length of the single bond between sulfur and the oxygen linked to the ethyl group. | 1.58 - 1.65 Å |

| O-C Bond Length | Length of the bond between the ester oxygen and the ethyl carbon. | 1.43 - 1.48 Å |

| O=S=O Bond Angle | Angle between the terminal oxygen atoms and the central sulfur atom. | 112° - 118° |

| C-O-S Bond Angle | Angle around the bridging oxygen atom. | 115° - 120° |

Barium ethyl sulfate is an ionic compound formed between the Ba²⁺ cation and two C₂H₅SO₄⁻ anions. The bonding is predominantly electrostatic. Computational methods can quantify the charge distribution and the nature of these ionic interactions.

Natural Bond Orbital (NBO) analysis or other population analysis schemes can be used to calculate the partial atomic charges. These calculations consistently show that the negative charge on the ethyl sulfate anion is not delocalized over the entire molecule but is concentrated on the three terminal oxygen atoms of the sulfonate (-SO₃) group. acs.org This high charge density makes these oxygen atoms the primary sites for electrostatic interaction with the Ba²⁺ cation.

While direct DFT studies on the Ba(C₂H₅SO₄)₂ crystal lattice are scarce, extensive research on the analogous barium sulfate (BaSO₄, barite) crystal provides a reliable model for the bonding environment. nih.govnih.gov In the barite crystal structure, the Ba²⁺ ion is coordinated by twelve oxygen atoms from neighboring sulfate anions, with Ba-O bond distances ranging from 2.78 to 3.33 Å. materialsproject.org The bonding is confirmed to be almost entirely ionic. A similar coordination environment is expected for barium ethyl sulfate, where the Ba²⁺ ion would be surrounded by the negatively charged oxygen atoms from the sulfonate groups of multiple ethyl sulfate anions, forming a stable crystal lattice. The mode of adsorption for such interactions is typically physisorption, driven by strong electrostatic forces rather than the formation of covalent chemical bonds. nih.gov

Quantum chemistry is highly effective at predicting spectroscopic properties, which can be used to verify experimental findings or to understand spectra at a molecular level.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For the ethyl sulfate anion, the predicted spectra are dominated by several characteristic modes:

C-H Stretching: Vibrations of the methyl and methylene (B1212753) groups of the ethyl chain, typically found in the 2800–3000 cm⁻¹ region. researchgate.net

S=O Stretching: Symmetric and asymmetric stretching modes of the terminal sulfonate oxygens, which are very strong and appear in the 1150–1300 cm⁻¹ range. researchgate.net

S-O and C-O Stretching: Vibrations associated with the ester linkage, found in the 1000–1100 cm⁻¹ region.

When the anion forms an ionic pair with Ba²⁺, these frequencies are expected to shift due to the strong electrostatic interaction, particularly the S=O stretching modes.

Table 2: Representative Calculated Vibrational Frequencies for the Ethyl Sulfate Anion Note: These frequencies are based on DFT calculations of the anion in an ionic liquid context. researchgate.net The presence of a Ba²⁺ ion would cause shifts in these values.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| Aliphatic C-H Stretching | 2800 - 3000 | Stretching of C-H bonds in the CH₃ and CH₂ groups. |

| Asymmetric SO₃ Stretching | ~1250 - 1290 | Asymmetric stretching of the three terminal S=O bonds. |

| Symmetric SO₃ Stretching | ~1150 - 1180 | Symmetric stretching of the three terminal S=O bonds. |

| S-O-C Stretching | ~1000 - 1100 | Stretching vibrations involving the S-O-C ester linkage. |

NMR Chemical Shifts: The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted computationally. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used with DFT to calculate the ¹H and ¹³C chemical shifts of the ethyl group. These calculations can help assign experimental spectra and understand how the electronic environment of the nuclei is affected by conformation and ion pairing. For instance, interaction with the Ba²⁺ cation would influence the electron density around the ethyl group, leading to predictable changes in its NMR spectrum compared to the free anion. acs.org

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While quantum chemistry excels at describing individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules over time. This is ideal for studying properties in the liquid phase, such as solvation and crystal growth.

In a solvent like water, the barium and ethyl sulfate ions will be surrounded by solvent molecules, forming solvation shells. MD simulations can model the structure and dynamics of these shells.

Solvation of Ba²⁺: The Ba²⁺ ion, with its high charge density, strongly organizes water molecules in its vicinity. MD simulations of aqueous barium salts show a well-defined first solvation shell. The structure of this shell is often analyzed using the radial distribution function (RDF) , g(r), which describes the probability of finding a water oxygen atom at a certain distance from the barium ion. wikibooks.org For Ba²⁺ in water, the RDF typically shows a sharp first peak at approximately 2.7–2.8 Å, corresponding to the first hydration shell. The coordination number, or the number of water molecules in this shell, is calculated to be between 8 and 10.

Solvation of Ethyl Sulfate Anion: The ethyl sulfate anion interacts with polar solvents primarily through its charged -SO₃ group. In water, this group acts as a strong hydrogen bond acceptor. acs.orgnottingham.ac.uk The ethyl group, being nonpolar, has weaker interactions with water.

Ion Pairing: In solution, the solvated Ba²⁺ and C₂H₅SO₄⁻ ions can associate to form ion pairs. MD simulations can be used to study the thermodynamics and kinetics of this process, distinguishing between different types of ion pairs:

Contact Ion Pair (CIP): The ions are in direct contact, with no solvent molecules between them.

Solvent-Shared Ion Pair (SSIP): The ions are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pair (SSIP): The ions are separated by more than one layer of solvent molecules.

Simulations can quantify the relative stability of these configurations and the dynamics of their interconversion, which is crucial for understanding properties like solubility and conductivity.

MD simulations and advanced DFT-based methods can model the process of crystallization from solution. Although specific simulations for barium ethyl sulfate are not available, the extensive body of work on barium sulfate provides a clear methodological framework. nih.gov

The simulation of crystal growth involves modeling the interface between a crystal surface and a supersaturated solution. Key processes that can be studied include:

Ion Adsorption: Simulating the attachment of solvated Ba²⁺ and C₂H₅SO₄⁻ ions onto the crystal surface, particularly at energetically favorable sites like kinks and steps. nih.gov

Surface Diffusion: Modeling the movement of adsorbed ions on the crystal face as they seek to integrate into the lattice.

Desolvation: Analyzing the energetic cost of removing the solvation shell as an ion approaches the crystal surface.

Force Field Development and Validation for Classical Simulations

The development of a specific and validated force field is a critical prerequisite for performing accurate classical molecular dynamics or Monte Carlo simulations of a chemical compound. This process involves parameterizing the potential energy surface of the molecule, defining bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic forces).

For a compound like ethyl barium sulfate, a robust force field would likely need to combine parameters from existing well-established force fields for organic molecules (for the ethyl group) and inorganic salts. The parameterization for the barium-sulfate and sulfate-ethyl interactions would be particularly crucial and would likely require quantum mechanical calculations to derive accurate partial charges and interaction parameters.

Validation of such a force field would involve comparing simulation results against experimental data, such as crystal structure, density, and vibrational spectra. In the absence of dedicated research for this compound, one can only surmise the general methodology that would be followed based on studies of other organometallic or inorganic-organic hybrid systems.

Table 1: Hypothetical Force Field Parameters for this compound

| Interaction Type | Atom Types | Hypothetical Parameters (Example) |

| Bond Stretching | Ba-O | k_b = 350 kcal/mol/Ų, r₀ = 2.8 Å |

| S-O | k_b = 550 kcal/mol/Ų, r₀ = 1.5 Å | |

| C-C | k_b = 310 kcal/mol/Ų, r₀ = 1.54 Å | |

| Angle Bending | O-S-O | k_θ = 140 kcal/mol/rad², θ₀ = 109.5° |

| C-C-H | k_θ = 35 kcal/mol/rad², θ₀ = 109.5° | |

| Non-Bonded (Lennard-Jones) | Ba | ε = 0.1 kcal/mol, σ = 3.5 Å |

| S | ε = 0.25 kcal/mol, σ = 3.55 Å |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific force field for this compound has been found in the literature.

Predictive Modeling of Reactivity and Stability Using Computational Approaches

Computational chemistry offers powerful tools to predict the reactivity and stability of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the electronic structure, reaction mechanisms, and thermodynamic properties of a compound.

For this compound, computational studies could elucidate its decomposition pathways, for instance, by calculating the energy barriers for the cleavage of the C-O or S-O bonds. This would provide insights into its thermal stability. Furthermore, modeling its reaction with other substances, such as barium perchlorate (B79767) in the historical synthesis of ethyl perchlorate, could reveal the step-by-step mechanism and the energetics of the reaction. smolecule.com

The stability of this compound in different solvents could also be investigated using implicit or explicit solvent models in quantum mechanical calculations. These models would help in understanding its solubility and the nature of ion-pairing in solution.

Table 2: Potential Computational Chemistry Studies on this compound

| Research Area | Computational Method | Potential Insights |

| Thermal Decomposition | DFT, Transition State Theory | Identification of decomposition products, activation energies, and reaction kinetics. |

| Reaction Mechanisms | Ab initio, DFT | Elucidation of the pathway for reactions like the synthesis of ethyl perchlorate. |

| Solvation and Stability | QM/MM, Implicit Solvent Models | Prediction of solubility in various solvents and the stability of the solvated ions. |

| Vibrational Spectra | DFT | Prediction of infrared and Raman spectra for comparison with experimental data. |

Without dedicated computational studies on this compound, the specifics of its reactivity and stability remain largely unexplored from a modern theoretical perspective. The application of these established computational methodologies could provide valuable data on this compound's chemical behavior.

Surface Chemistry and Interfacial Phenomena Involving Barium Ethyl Sulfate

Adsorption Mechanisms on Diverse Substrates

Currently, there is a notable lack of specific research in peer-reviewed literature detailing the adsorption mechanisms of barium ethyl sulfate (B86663) onto a wide range of diverse substrates. While its use in stone preservation implies adsorption onto calcite (calcium carbonate) and gypsum (calcium sulfate) surfaces, the precise molecular interactions, such as the orientation of the ethyl sulfate anion at the solid-liquid interface and the nature of the chemical or physical bonding, have not been extensively studied or reported.

Role as a Crystallization Modifier for Related Barium Compounds

The most documented application of barium ethyl sulfate in the context of interfacial phenomena is its role as a precursor for the controlled precipitation of barium sulfate (BaSO₄), acting as a crystallization modifier. This is particularly relevant in the conservation of stone and other porous materials where in-situ consolidation is required. google.com

Inhibition or Promotion of Nucleation in Barium Salt Systems

The use of barium ethyl sulfate promotes heterogeneous nucleation within the pores of the material being treated, rather than rapid homogeneous nucleation throughout the solution. By controlling the rate of sulfate ion availability through hydrolysis, the system can be maintained at a level of supersaturation that favors crystal growth on existing surfaces (the pore walls) over the formation of new nuclei in the bulk solution. This results in the deposition of barium sulfate directly where it is needed for consolidation. The slow precipitation rate is key to filling voids effectively and binding the original material's particles. google.com

Interfacial Energy and Wetting Behavior Studies

There is a lack of available scientific studies focused on the interfacial energy and wetting behavior of barium ethyl sulfate itself. Such studies would be valuable in understanding how solutions of this compound interact with and penetrate porous substrates, a critical factor in its efficacy as a stone consolidant.

Self-Assembly Processes at Interfaces

No research detailing the self-assembly processes of barium ethyl sulfate at solid-liquid or liquid-air interfaces has been found in the available literature. The amphiphilic nature of the ethyl sulfate anion suggests potential for self-assembly, but this has not been experimentally verified or reported.

Surface Functionalization Strategies for Tailored Interactions

The primary application of barium ethyl sulfate in stone consolidation can be considered a form of surface and pore functionalization, where the goal is to strengthen the material. google.com The process modifies the internal surfaces of the pores by depositing a layer of highly insoluble barium sulfate. This renders the treated material more resistant to water and atmospheric pollutants. google.com However, broader strategies for using barium ethyl sulfate to tailor surface interactions for other applications are not described in the current scientific literature.

Advanced Spectroscopic and Analytical Methodologies Development for Barium Ethyl Sulfate Research

Development of Hyphenated Techniques for In Situ Characterization

Hyphenated techniques, which combine separation methods with spectroscopic detection, are crucial for analyzing complex mixtures and understanding reaction pathways in real-time. For barium ethyl sulfate (B86663) research, these techniques are vital for identifying and quantifying its components or related species.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography with mass spectrometry (UPLC-MS) have emerged as powerful tools for the analysis of ethyl sulfate species nih.govsigmaaldrich.comd-nb.inforesearchgate.net. These methods offer high sensitivity and selectivity, enabling the detection of ethyl sulfate in biological fluids and environmental samples. Similarly, inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique for the determination of barium in various matrices nih.govcdc.gov. The development of methods that hyphenate these capabilities, such as LC-ICP-MS, could allow for the simultaneous analysis of both the barium cation and the ethyl sulfate anion, providing a more complete picture of the compound's behavior and speciation.

Furthermore, in-situ reaction monitoring techniques, such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, can provide real-time insights into the formation and transformation of chemical species during synthesis mt.com. While not directly measuring barium ethyl sulfate, these techniques are instrumental in understanding the chemical environment and reaction kinetics that lead to its formation.

Enhanced Detection and Quantification Methods in Complex Matrices

Accurate detection and quantification of barium ethyl sulfate in complex matrices, such as environmental samples, industrial byproducts, or biological fluids, require methods with low detection limits, high specificity, and robustness against interfering substances.

Atomic absorption spectroscopy (AAS), particularly flame (FAAS) and graphite (B72142) furnace (GFAAS) variants, along with inductively coupled plasma-atomic emission spectrometry (ICP-AES) and ICP-MS, are established methods for barium determination nih.govcdc.govwho.intpsu.edu. ICP-MS, in particular, offers very low detection limits, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range, making it suitable for trace analysis nih.govcdc.gov. For the ethyl sulfate component, LC-MS/MS and UPLC-MS/MS methods have demonstrated excellent sensitivity and specificity, with limits of detection (LOD) and quantification (LOQ) reported in the low mg/L range for urine samples nih.govsigmaaldrich.comresearchgate.net.

Sample preparation is critical for enhancing detection capabilities. Techniques such as acid digestion for barium analysis nih.govcdc.govwho.int and various extraction protocols for organic species d-nb.info are employed to solubilize analytes and remove matrix interferences. Pre-concentration techniques, like chelation or extraction, can further improve sensitivity when dealing with extremely low analyte concentrations nih.govcdc.gov.

Table 1: Performance Metrics for Ethyl Sulfate Determination in Complex Matrices

| Method | LOD (mg/L) | LOQ (mg/L) | Accuracy (%) | Precision (RSD %) | Matrix | Reference Snippet |

| LC-MS/MS | 0.005 | 0.015-0.019 | 95-108 | 4.3-7.5 | Urine | nih.govsigmaaldrich.comresearchgate.net |

| UPLC-MS/MS | (not specified) | (not specified) | (not specified) | (not specified) | Aerosols | d-nb.info |

Table 2: Performance Metrics for Barium Determination in Complex Matrices

| Method | LOD (µg/L) | LOQ (µg/L) | Accuracy (%) | Precision (RSD %) | Matrix | Reference Snippet |

| FAAS | ~100 | ~100 | 94-113 | ~5.1 | Water, Oil | cdc.govwho.int |

| GFAAS | ~1 | ~2 | 96-102 | ~2.5 | Water, Air | cdc.govwho.int |

| ICP-AES | 0.25 | (not specified) | 86-94 | (not specified) | Urine, Blood, Bone | nih.govcdc.gov |

| ICP-MS | (ppb range) | (ppb range) | (not specified) | (not specified) | Various | nih.govcdc.gov |

| ICP-OES | 0.1 | (not specified) | 93.0-97.8 | 3.7-8.8 | Workplace Air | nih.gov |

Application of Advanced Imaging Techniques for Microstructure Analysis

Understanding the physical form and microstructure of barium ethyl sulfate is essential for its characterization, particularly if it exists as a solid or crystalline material. Advanced imaging techniques provide high-resolution insights into morphology, particle size distribution, and elemental composition.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are standard for visualizing the surface morphology and internal structure of solid samples, respectively. Atomic Force Microscopy (AFM) can provide topographical information at the nanoscale. For elemental analysis coupled with imaging, X-ray Fluorescence (XRF) spectroscopy can map the distribution of barium within a sample cdc.govwho.int. X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) can elucidate the local structural and electronic properties of elements within compounds, offering detailed insights into the chemical environment of barium cdnsciencepub.com. While these techniques are often applied to inorganic materials, their adaptation for studying the solid-state forms of barium ethyl sulfate would provide critical structural data.

Table 3: Advanced Imaging Techniques for Microstructure Analysis

| Technique | Information Obtained | Relevance to Barium Ethyl Sulfate | Reference Snippet |

| SEM | Surface morphology, particle size and shape | Visualizing crystal structure, agglomeration | oup.com |

| TEM | Internal microstructure, crystal lattice | Detailed structural analysis of solid phases | oup.com |

| XRF | Elemental distribution mapping | Locating barium within a sample matrix | cdc.govwho.int |

| XAS/XES | Local electronic and structural environment | Characterizing the chemical state of barium | cdnsciencepub.com |

Chemometric Approaches for Data Interpretation and Correlation

The vast amounts of data generated by modern analytical instruments necessitate the use of chemometric methods for effective interpretation, pattern recognition, and data correlation. Chemometrics employs statistical and mathematical tools to extract maximum meaningful information from complex chemical datasets mdpi.comresearchgate.netunesp.brchemistrydocs.comfrontiersin.org.

For barium ethyl sulfate research, chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic or chromatographic data. PCA can help identify underlying patterns and correlations within large datasets, potentially revealing relationships between different analytical signals or sample characteristics mdpi.comresearchgate.net. PLS regression is valuable for developing quantitative models, allowing for the prediction of analyte concentrations or sample properties based on spectral data researchgate.netunesp.br. These approaches are crucial for robust data analysis, quality control, and process monitoring, enabling the correlation of analytical findings with experimental parameters or sample origins mdpi.comfrontiersin.org.

Automated Analytical Platforms for High-Throughput Screening

The demand for increased efficiency and throughput in chemical analysis has driven the development of automated analytical platforms. These systems streamline workflows, reduce manual intervention, and minimize errors, thereby enhancing reproducibility and sample throughput mt.comhamiltoncompany.comkpmanalytics.com.

Automated wet chemistry analyzers, for instance, can perform photometric and electrochemical analyses, managing sample processing, calibration, and data acquisition within a single platform kpmanalytics.comkpmanalytics.com. Robotic liquid handling systems and automated sample preparation modules can be integrated with analytical instruments like LC-MS/MS or ICP-MS to enable high-throughput screening of numerous samples mt.comhamiltoncompany.com. Furthermore, integrated software solutions are essential for managing vast analytical data, facilitating data processing, visualization, and reporting, which is critical for efficient research and development cycles acdlabs.com. The development of such automated platforms is key to accelerating the pace of research on compounds like barium ethyl sulfate, allowing for more extensive investigation of their properties and behavior.

Q & A

Basic: What are the standard protocols for synthesizing barium sulfate in laboratory settings?

Barium sulfate is typically synthesized via precipitation reactions. The direct precipitation method involves mixing stoichiometric amounts of Ba²⁺ (e.g., BaCl₂) and SO₄²⁻ (e.g., Na₂SO₄) under controlled conditions. Key parameters include:

- pH control (neutral to slightly acidic conditions to avoid hydroxide formation).

- Temperature (room temperature for slow crystallization or elevated temperatures for faster reactions).

- Stirring rate (to minimize agglomeration).

Alternative methods like the ultrasonic-assisted precipitation method reduce particle agglomeration by applying ultrasonic waves during synthesis, yielding smaller, more uniform particles . The reverse precipitation order (adding sulfate to BaCl₂ rather than vice versa) is critical for minimizing contamination and improving gravimetric accuracy .

Basic: Which analytical techniques are most reliable for quantifying sulfate content using barium sulfate precipitation?

Two primary methodologies are employed:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.